molecular formula C24H20F3N3O4 B2805317 N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide CAS No. 317833-27-5

N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide

Cat. No. B2805317
CAS RN: 317833-27-5
M. Wt: 471.436
InChI Key: OCQPDVAVDUSOGL-HTAPYJJXSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring and the introduction of the trifluoromethyl group. The exact synthesis would depend on the starting materials and the specific conditions used .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the isoxazole ring and the carboxamide group suggests that it could participate in a variety of reactions. For example, the isoxazole ring could potentially be opened under certain conditions to form a dihydroisoxazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present in it. For example, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s reactivity and polarity .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research in organic synthesis explores the creation of novel heterocyclic compounds, with emphasis on methodologies for constructing complex molecules. For example, studies have shown methodologies for the synthesis of highly functionalized dihydrobenzoquinolines through base-induced ring transformations, highlighting the versatility of chromene derivatives in organic synthesis (Pratap & Ram, 2007). Another study focused on the unexpected synthesis of amino-chromenoisoxazolones and diaminomethylenechroman-diones, providing insights into the reactivity of substituted chromones (Sosnovskikh, Moshkin, & Kodess, 2008).

Molecular Docking and Anticancer Studies

Molecular docking studies have been performed on chromeno derivatives for their potential anticancer activities. For instance, a series of chromeno[4,3-b]pyridine derivatives were designed, synthesized, and evaluated for their interaction with breast cancer cell lines, demonstrating the importance of the oxolone moiety for good molecular interaction (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Novel Compounds with Potential Therapeutic Applications

Research on the synthesis of novel compounds includes the study of chromeno-piperidine-fused isoxazolidines, leading to the discovery of compounds with unique structures and potential biological activities (Singh, Gupta, Gupta, & Ishar, 2017). Additionally, studies on the synthesis of coumarin benzothiazole derivatives have opened up new possibilities for their application as chemosensors for cyanide anions, showcasing the diverse applications of chromeno derivatives in chemical sensing (Wang et al., 2015).

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be studied for its potential use in medicine, materials science, or other fields. Further studies could also focus on optimizing its synthesis or exploring its reactivity .

properties

IUPAC Name

(13S,17R)-N-[(E)-[3-(trifluoromethyl)phenyl]methoxyiminomethyl]-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O4/c25-24(26,27)18-6-3-4-15(10-18)11-33-29-14-28-23(31)30-22-17(13-34-30)12-32-20-9-8-16-5-1-2-7-19(16)21(20)22/h1-10,14,17,22H,11-13H2,(H,28,29,31)/t17-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQPDVAVDUSOGL-HTAPYJJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)NC=NOCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)N/C=N/OCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide

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